Cas no 352616-19-4 (4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester)
4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-benzyl-1H-pyrrole-3-carboxylate
- 4-benzyl-1H-pyrrole-3-carboxylic acid ethyl ester
- DTXSID10724366
- AJRXPNGFRGTIRR-UHFFFAOYSA-N
- SCHEMBL6162557
- 352616-19-4
- MFCD19441841
- Ethyl4-benzyl-1H-pyrrole-3-carboxylate
- SB62406
- BS-49853
- F73696
- CS-0451573
- ethyl 4-benzyl-pyrrole-3-carboxylate
- DB-367309
- 4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester
-
- Inchi: 1S/C14H15NO2/c1-2-17-14(16)13-10-15-9-12(13)8-11-6-4-3-5-7-11/h3-7,9-10,15H,2,8H2,1H3
- InChI Key: AJRXPNGFRGTIRR-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CNC=C1CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 229.110278721g/mol
- Monoisotopic Mass: 229.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 42.1Ų
4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM196979-5g |
ethyl 4-benzyl-1H-pyrrole-3-carboxylate |
352616-19-4 | 95% | 5g |
$777 | 2021-08-05 | |
| Chemenu | CM196979-250mg |
ethyl 4-benzyl-1H-pyrrole-3-carboxylate |
352616-19-4 | 95% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM196979-1g |
ethyl 4-benzyl-1H-pyrrole-3-carboxylate |
352616-19-4 | 95% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y1215783-1g |
Ethyl 4-benzyl-1H-pyrrole-3-carboxylate |
352616-19-4 | 95% | 1g |
$550 | 2024-06-03 | |
| Alichem | A109006096-1g |
Ethyl 4-benzyl-1H-pyrrole-3-carboxylate |
352616-19-4 | 95% | 1g |
$244.16 | 2023-09-02 | |
| TRC | B593953-2.5mg |
4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester |
352616-19-4 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B593953-5mg |
4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester |
352616-19-4 | 5mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B593953-25mg |
4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester |
352616-19-4 | 25mg |
$ 115.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1215783-1g |
ethyl 4-benzyl-1H-pyrrole-3-carboxylate |
352616-19-4 | 95% | 1g |
$300 | 2025-02-19 | |
| 1PlusChem | 1P00CQ5P-250mg |
4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester |
352616-19-4 | 97% | 250mg |
$264.00 | 2024-05-04 |
4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester Suppliers
4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester
Introduction to 4-Benzyl-1H-Pyrrole-3-Carboxylic Acid Ethyl Ester (CAS No. 352616-19-4)
4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester, identified by its Chemical Abstracts Service (CAS) number 352616-19-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic ester derivative has garnered attention due to its structural versatility and potential applications in drug discovery and synthetic chemistry. The compound belongs to the pyrrole family, a class of nitrogen-containing heterocycles that are widely recognized for their role in natural products and bioactive molecules.
The molecular structure of 4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester features a pyrrole ring substituted with a benzyl group at the 4-position and an ethyl ester moiety at the 3-position. This configuration imparts unique electronic and steric properties, making it a valuable scaffold for designing novel pharmacophores. The benzyl group enhances lipophilicity, while the ester functionality provides a handle for further chemical modifications, such as hydrolysis or transesterification, which are commonly employed in drug development pipelines.
In recent years, there has been growing interest in pyrrole derivatives as scaffolds for therapeutic agents due to their demonstrated biological activity. For instance, studies have highlighted the potential of pyrrole-based compounds in modulating enzyme inhibition and receptor binding. The 4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester (CAS No. 352616-19-4) has been investigated for its interactions with various biological targets, including enzymes involved in metabolic pathways and transcription factors implicated in inflammatory responses.
One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The presence of both the benzyl and ester groups allows for diverse chemical transformations, enabling researchers to tailor its properties for specific applications. For example, the benzyl group can be readily removed under mild acidic conditions, revealing the underlying pyrrole core for further functionalization. Similarly, the ester can be hydrolyzed to yield the corresponding carboxylic acid, providing access to different derivatives with altered pharmacokinetic profiles.
The synthesis of 4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester (CAS No. 352616-19-4) typically involves multi-step organic reactions, starting from commercially available precursors such as 1-pyrroline and benzaldehyde derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. These improvements have been driven by the demand for high-quality intermediates in drug discovery programs, where precision and reproducibility are paramount.
Recent research has demonstrated the potential of 4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester (CAS No. 352616-19-4) in developing novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation pathways. Additionally, modifications to the benzyl group have led to compounds with enhanced binding affinity to specific receptors, making them promising candidates for treating neurological disorders.
The versatility of 4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester (CAS No. 352616-19-4) extends beyond its role as a synthetic intermediate; it also serves as a model compound for understanding structure-activity relationships (SAR) in pyrrole-based drug candidates. By systematically varying substituents on the pyrrole ring and functional groups attached to it, researchers can gain insights into how these changes influence biological activity. Such studies are crucial for optimizing lead compounds during the early stages of drug development.
In conclusion, 4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester (CAS No. 352616-19-4) is a multifaceted compound with significant potential in pharmaceutical research and drug discovery. Its unique structural features make it an attractive scaffold for designing novel therapeutics targeting various diseases. As synthetic chemistry continues to evolve, the accessibility and utility of this compound are expected to further expand, contributing to advancements in medicinal biology.
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